molecular formula C19H16FN3O3 B3402495 N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1058373-42-4

N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B3402495
CAS RN: 1058373-42-4
M. Wt: 353.3 g/mol
InChI Key: HPKWZYJHQDLUMV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, commonly known as FMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPA is a pyrimidine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action and biochemical effects.

Scientific Research Applications

FMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FMPA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. FMPA has also been studied for its potential as an antiviral agent, with promising results against HIV and hepatitis C virus. Additionally, FMPA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of FMPA is not fully understood, but it has been suggested that FMPA exerts its effects through the inhibition of various enzymes, including DNA topoisomerase II and dihydrofolate reductase. FMPA has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
FMPA has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell growth, and anti-inflammatory activity. FMPA has also been shown to inhibit the activity of histone deacetylases, which may have implications for the regulation of gene expression.

Advantages and Limitations for Lab Experiments

FMPA has several advantages for lab experiments, including its high purity and stability. However, FMPA is also highly toxic and requires special handling and disposal procedures.

Future Directions

There are several future directions for the study of FMPA, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields, including medicinal chemistry and pharmacology. Additionally, the study of FMPA may lead to the development of more effective treatments for cancer, viral infections, and inflammatory diseases.
In conclusion, FMPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPA has been synthesized through various methods and has been extensively studied for its mechanism of action and biochemical effects. FMPA has shown promising results in the treatment of cancer, viral infections, and inflammatory diseases. Further research is needed to fully understand the potential applications of FMPA and to develop more effective treatments for various diseases.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-26-16-8-2-13(3-9-16)17-10-19(25)23(12-21-17)11-18(24)22-15-6-4-14(20)5-7-15/h2-10,12H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKWZYJHQDLUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
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N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
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N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
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N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

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